3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of an acetamido group and a benzodioxole moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of an amine precursor.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and benzodioxole moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: This compound shares a similar benzodioxole moiety but differs in the substitution pattern.
2-Acetamido-3-(1,3-benzodioxol-5-yl)-N-benzylacrylamide: This compound has a similar acetamido group and benzodioxole moiety but features a different backbone structure.
Uniqueness
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
874469-08-6 |
---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
3-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(5-12(15)16)8-2-3-10-11(4-8)18-6-17-10/h2-4,9H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
TXNLGPXKANXTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.